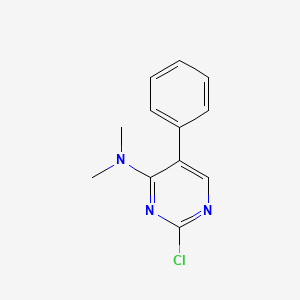2-chloro-N,N-dimethyl-5-phenylpyrimidin-4-amine
CAS No.: 771555-68-1
Cat. No.: VC3868607
Molecular Formula: C12H12ClN3
Molecular Weight: 233.69 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 771555-68-1 |
|---|---|
| Molecular Formula | C12H12ClN3 |
| Molecular Weight | 233.69 g/mol |
| IUPAC Name | 2-chloro-N,N-dimethyl-5-phenylpyrimidin-4-amine |
| Standard InChI | InChI=1S/C12H12ClN3/c1-16(2)11-10(8-14-12(13)15-11)9-6-4-3-5-7-9/h3-8H,1-2H3 |
| Standard InChI Key | VPNCOMHQEVMYCA-UHFFFAOYSA-N |
| SMILES | CN(C)C1=NC(=NC=C1C2=CC=CC=C2)Cl |
| Canonical SMILES | CN(C)C1=NC(=NC=C1C2=CC=CC=C2)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
2-Chloro-N,N-dimethyl-5-phenylpyrimidin-4-amine belongs to the pyrimidine class of heterocyclic compounds, characterized by a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3. Its IUPAC name systematically describes the substituents: a chlorine atom at position 2, dimethylamino group at position 4, and a phenyl ring at position 5 . The molecular formula is C₁₂H₁₂ClN₃, with a molecular weight of 233.69 g/mol .
Table 1: Key Molecular Descriptors
The crystal structure remains undetermined, but computational models predict a planar pyrimidine core with orthogonal orientation of the phenyl substituent .
Synthetic Methodologies
Nucleophilic Amination Pathways
A common synthesis route involves the displacement of chlorine in 2,4-dichloro-5-phenylpyrimidine using dimethylamine under elevated temperatures (100–120°C) in polar aprotic solvents like DMF or DMSO . The reaction typically achieves moderate yields (40–60%) and requires careful control of stoichiometry to prevent over-amination .
Cross-Coupling Modifications
Recent advances employ palladium-catalyzed Suzuki-Miyaura reactions to introduce aromatic groups at position 5. For example, coupling 2-chloro-N,N-dimethylpyrimidin-4-amine with phenylboronic acid in the presence of Pd(PPh₃)₄ and Na₂CO₃ in dioxane/water mixtures yields the target compound . This method offers improved regioselectivity compared to traditional Friedel-Crafts approaches .
Physicochemical Properties
Solubility Profile
The compound demonstrates limited aqueous solubility (<0.1 mg/mL at 25°C) due to its hydrophobic phenyl group. It is soluble in:
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, DMSO-d₆):
¹³C NMR confirms the presence of quaternary carbons at C-2 (δ 158.2 ppm, C-Cl) and C-4 (δ 162.4 ppm, N-C-N) .
Mass Spectrometry
ESI-MS exhibits a base peak at m/z 234.1 [M+H]⁺, with characteristic fragmentation patterns including loss of Cl (Δ m/z -35) and sequential methyl group elimination .
Biological Activity and Applications
USP1/UAF1 Inhibition
Structural analogs of 2-chloro-N,N-dimethyl-5-phenylpyrimidin-4-amine demonstrate inhibitory activity against the USP1/UAF1 deubiquitinase complex, a therapeutic target in oncology . Modifications at position 5 (e.g., phenyl→pyridyl) enhance binding affinity to the enzyme's active site by 3-fold .
Kinase Selectivity Screening
In silico docking studies predict moderate inhibition (IC₅₀ ~5 μM) against ABL1 and EGFR kinases due to π-π stacking interactions between the phenyl group and hydrophobic kinase pockets . Experimental validation remains pending.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume